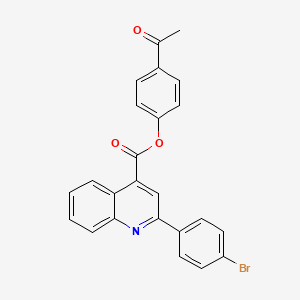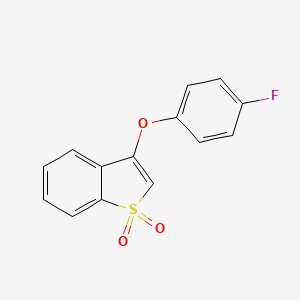![molecular formula C21H25N3O3S B4833045 N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4833045.png)
N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide, also known as APTHC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. By inhibiting this enzyme, N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide can induce DNA damage and cell death in cancer cells. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has been shown to have several biochemical and physiological effects, including the induction of oxidative stress and the modulation of various signaling pathways. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has been shown to increase ROS levels in cancer cells, which can lead to DNA damage and cell death. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has also been shown to modulate the MAPK and PI3K/Akt signaling pathways, which are involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one of the limitations of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide. One area of interest is the development of more water-soluble derivatives of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide, which could improve its bioavailability and efficacy in vivo. Another area of interest is the study of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide in combination with other anti-cancer agents, which could enhance its anti-tumor activity. Additionally, the study of N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide in animal models of cancer could provide valuable information about its in vivo pharmacokinetics and toxicity.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-[[2-(4-tert-butylphenoxy)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14(25)15-5-9-17(10-6-15)22-20(28)24-23-19(26)13-27-18-11-7-16(8-12-18)21(2,3)4/h5-12H,13H2,1-4H3,(H,23,26)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGUSSVQHCSLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4832983.png)
![N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4832995.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B4833004.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4833008.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B4833018.png)
![(3aR,7aS)-2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4833027.png)
![2-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4833033.png)
![3-[(2-chlorophenoxy)methyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4833038.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4833049.png)
![2-(4-ethylphenyl)-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4833051.png)
![4-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4833052.png)
![2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4833056.png)